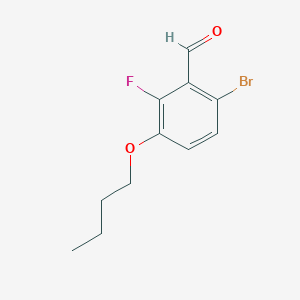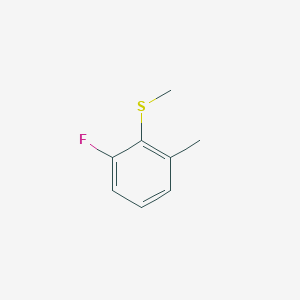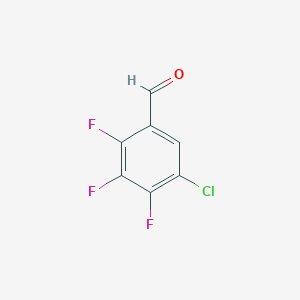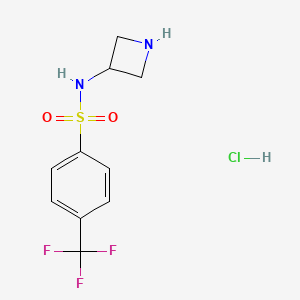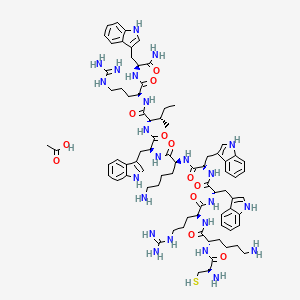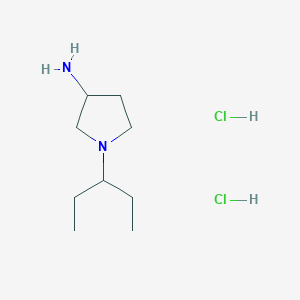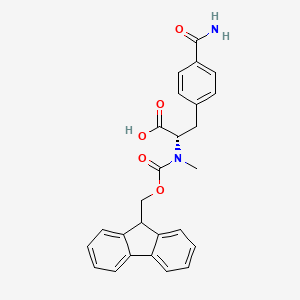![molecular formula C38H29Cl2N3O B14770814 N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biindole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction, where the biindole core is reacted with benzhydryl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
- N-Benzhydryl-2-(6-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
- N-Benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide
Uniqueness
N-(2-((2’-Benzhydryl-5-chloro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide stands out due to its unique biindole framework, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C38H29Cl2N3O |
|---|---|
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-5-chloro-1H-indol-2-yl]methyl]-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C38H29Cl2N3O/c1-23(44)41-31-18-16-27(39)20-26(31)21-34-36(30-22-28(40)17-19-33(30)42-34)37-29-14-8-9-15-32(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-20,22,35,42-43H,21H2,1H3,(H,41,44) |
InChI-Schlüssel |
QHPAVKPNVDFXCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)CC2=C(C3=C(N2)C=CC(=C3)Cl)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


